N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-15-8-2-12(3-9-15)10-17-21-16(11-24-17)18(22)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKDRKIQGWRIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 2-(4-methoxyphenyl)methyl group contrasts with sulfonamide (), phenoxyacetamide (), and nitrothiophene () substituents in analogues. The 4-fluorophenyl group is a common pharmacophore.
- Molecular Weight : The target compound (355.40 g/mol) is lighter than sulfonamide derivatives (e.g., 377.41 g/mol in ) due to the absence of a sulfonyl group.
Key Observations :
- Coupling Agents : HATU is frequently used for carboxamide bond formation in nitrothiophene analogues , while NaOH-mediated cyclization is employed for triazoles .
- Purity : Nitrothiophene derivatives achieved 99% purity via silica gel chromatography , suggesting robust purification methods for similar compounds.
Physicochemical Properties
Table 3: Spectral and Analytical Data
Biological Activity
N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 342.4 g/mol. The key structural components include a thiazole ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN2O2S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 478030-33-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, demonstrating potential anti-inflammatory effects.
- Modulate Receptor Activity : It can bind to various receptors, influencing cellular signaling pathways that are crucial in disease processes.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been investigated for its cytotoxic effects against various cancer cell lines:
- IC50 Values : Studies have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating strong cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications. It has been studied for its ability to reduce inflammation markers in vitro, showcasing promise as a therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific structural features in enhancing biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly affect potency.
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance activity by improving solubility and receptor binding affinity .
Case Studies
- Antitumor Efficacy : A study evaluating the efficacy of thiazole derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Inflammation Models : In animal models of inflammation, derivatives of thiazoles have been shown to reduce edema and inflammatory cytokine levels significantly .
Q & A
Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide, and what are their key reaction conditions?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Condensation of 4-fluorophenylamine with a thiazole precursor (e.g., 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carbonyl chloride) under reflux in anhydrous dichloromethane with triethylamine as a base .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carboxamide product.
- Key Variables: Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents influence yields (typically 50–70%) .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
Methodological Answer:
Q. What biological targets or pathways are associated with this compound?
Methodological Answer:
- COX Inhibition: Structural analogs (e.g., thiazole-acetamide derivatives) show selective COX-2 inhibition, suggesting potential anti-inflammatory activity. Assays should include COX-1/2 enzymatic inhibition studies using fluorometric or colorimetric kits .
- Antimicrobial Activity: Thiazole derivatives often target bacterial cell membranes or enzymes (e.g., dihydrofolate reductase). Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains are recommended .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?
Methodological Answer:
- Refinement Tools: Use SHELX programs (e.g., SHELXL) for high-resolution X-ray diffraction data. Adjust weighting schemes and anisotropic displacement parameters to minimize residuals (R-factor < 5%) .
- Computational Validation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester or phosphate) at the methoxy or fluorophenyl positions to enhance aqueous solubility .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates. Monitor via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .
Q. How do electronic effects (e.g., fluorine substitution) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: The electron-withdrawing fluorine group on the phenyl ring activates the aryl halide for palladium-catalyzed coupling. Use Pd(PPh)/KCO in DMF/HO (3:1) at 80°C for 12 hours. Monitor regioselectivity via LC-MS .
Q. What in silico approaches predict the compound’s binding affinity to novel targets (e.g., mGlu2 receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with homology-modeled mGlu2 receptor structures. Focus on the thiazole carboxamide moiety’s interaction with residues in the orthosteric pocket (e.g., hydrogen bonding with Ser-688) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations .
- Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites. Fluorophenyl groups often undergo oxidative defluorination, reducing target engagement .
Q. Why do different synthetic batches show variable bioactivity despite identical analytical profiles?
Methodological Answer:
- Polymorph Screening: Perform PXRD and DSC to detect crystalline vs. amorphous forms. Amorphous phases may enhance dissolution but reduce stability .
- Trace Impurity Analysis: Use UPLC-MS/MS to identify sub-1% impurities (e.g., des-fluoro byproducts) that act as off-target inhibitors .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | 4-Fluoroaniline, DCM, 70°C | 65 | 95% | |
| 2 | Column chromatography | 52 | 99% |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | IC (µM) | Model System | Reference |
|---|---|---|---|---|
| COX-2 | 0.12 | Human recombinant | ||
| MIC | S. aureus | 8.5 | ATCC 25923 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
